molecular formula C12H18N2O5S B5516122 N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide

N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide

Cat. No.: B5516122
M. Wt: 302.35 g/mol
InChI Key: GQMUDZQJGKGHHP-UHFFFAOYSA-N
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Description

N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S/c1-13-12(15)8-14(2)20(16,17)9-5-6-10(18-3)11(7-9)19-4/h5-7H,8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMUDZQJGKGHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide typically involves the reaction of N-methyl-3,4-dimethoxybenzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: N-methyl-3,4-dimethoxybenzenesulfonamide, acetic anhydride, pyridine.

    Reaction Conditions: The reaction mixture is heated to a temperature of around 60-70°C for several hours.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for temperature control and product isolation ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, including antimicrobial activity by interfering with bacterial enzyme function.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3,4-dimethoxybenzenesulfonamide: A precursor in the synthesis of N-methyl-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide.

    N-methyl-2-(3,4-dimethoxyphenyl)acetamide: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the sulfonamide and acetamide groups, which confer distinct chemical and biological properties

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